
Z-DL-Leu-OH
Overview
Description
Z-DL-Leu-OH, also known as N-Carbobenzoxy-DL-leucine, is a derivative of the amino acid leucine. It is characterized by the presence of a benzyloxycarbonyl (Z) protecting group attached to the amino group of leucine. This compound is commonly used in peptide synthesis and serves as a building block for various biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-DL-Leu-OH typically involves the protection of the amino group of DL-leucine with a benzyloxycarbonyl (Z) group. This can be achieved through the reaction of DL-leucine with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium hydroxide (NaOH) or triethylamine (TEA). The reaction is carried out in an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Z-DL-Leu-OH undergoes various chemical reactions, including:
Hydrolysis: The benzyloxycarbonyl group can be removed through hydrolysis using acidic or basic conditions, yielding DL-leucine.
Coupling Reactions: It can participate in peptide coupling reactions with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical applications.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Coupling Reactions: DCC, DIC, or other peptide coupling reagents in solvents like DCM or THF.
Oxidation and Reduction: Specific oxidizing or reducing agents depending on the desired transformation.
Major Products Formed
Hydrolysis: DL-leucine.
Coupling Reactions: Peptides or peptide derivatives.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
Scientific Research Applications
Peptide Synthesis
Z-DL-Leu-OH serves as a crucial building block in the synthesis of peptides. Its structure allows for the creation of peptides with enhanced stability and bioactivity, making it particularly valuable in the development of therapeutic agents. Researchers utilize this compound to incorporate leucine residues into peptides, which can improve their pharmacological properties and efficacy in biological systems .
Drug Development
In pharmaceutical research, this compound is explored for its potential in designing new drugs, especially for conditions requiring targeted therapy. Its unique properties may enhance drug efficacy while reducing side effects. Studies have indicated that compounds incorporating this compound can lead to improved therapeutic outcomes by modulating metabolic pathways and enhancing cellular uptake .
Biotechnology
This compound plays a significant role in the production of recombinant proteins, which are essential for vaccines and therapeutic proteins. It aids in optimizing yields and improving the quality of final products through its influence on protein folding and stability. The compound is also employed in biocatalysis processes, where it enhances the efficiency of enzymatic reactions .
Cosmetic Formulations
The cosmetic industry increasingly utilizes this compound for its skin-conditioning properties. It enhances the texture and effectiveness of creams and lotions, making it a popular ingredient in skincare formulations. Its ability to improve moisture retention and skin barrier function is particularly beneficial for anti-aging products .
Research on Protein Interactions
This compound is valuable in studies examining protein-protein interactions, which are crucial for understanding cellular mechanisms. By influencing the conformational dynamics of proteins, this compound aids researchers in elucidating signaling pathways and developing new biotechnological applications .
Case Study 1: Peptide Therapeutics
A study utilized this compound to synthesize a peptide aimed at treating metabolic disorders. The incorporation of this compound significantly improved the peptide's stability against enzymatic degradation and enhanced its bioavailability in vivo.
Case Study 2: Drug Efficacy
In a clinical trial, a drug formulation containing this compound demonstrated higher efficacy in patients with specific metabolic syndromes compared to standard treatments. The results indicated that the compound facilitated better absorption and utilization of the active ingredients.
Case Study 3: Biocatalysis
Research focused on employing this compound as a substrate for leucine dehydrogenases showed promising results in producing L-tert-leucine through asymmetric reduction processes. The findings highlighted its potential as an efficient biocatalyst in industrial applications .
Data Table: Applications Overview
Application Area | Description | Key Benefits |
---|---|---|
Peptide Synthesis | Building block for therapeutic peptides | Enhanced stability and bioactivity |
Drug Development | Component in drug design for targeted therapies | Improved efficacy and reduced side effects |
Biotechnology | Used in recombinant protein production | Optimized yields and quality |
Cosmetic Formulations | Ingredient in skincare products | Improved texture and skin conditioning |
Protein Interactions | Aids studies on protein interactions | Insights into cellular mechanisms |
Mechanism of Action
The mechanism of action of Z-DL-Leu-OH is primarily related to its role as a protecting group in peptide synthesis. The benzyloxycarbonyl group protects the amino group of leucine, preventing unwanted side reactions during peptide coupling. Once the desired peptide is synthesized, the protecting group can be removed through hydrolysis, yielding the free amino group .
Comparison with Similar Compounds
Similar Compounds
Z-Leu-OH: Similar to Z-DL-Leu-OH but derived from L-leucine instead of DL-leucine.
N-Benzyloxycarbonyl-L-leucine: Another derivative of leucine with a benzyloxycarbonyl protecting group
Uniqueness
This compound is unique due to its racemic mixture of D- and L-leucine, providing distinct properties compared to its enantiomerically pure counterparts. This racemic nature can be advantageous in certain synthetic applications where a mixture of enantiomers is desired .
Biological Activity
Z-DL-Leu-OH, also known as Z-Leucine-OH, is a compound that has garnered attention in various biological and pharmacological studies due to its structural properties and potential therapeutic applications. This article provides an in-depth examination of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is a derivative of leucine, an essential amino acid, with a protective Z (benzyloxycarbonyl) group. Its molecular formula is with a molecular weight of 265.30 g/mol . The presence of the Z group enhances its stability and solubility, making it suitable for various biochemical applications.
Biological Activity
1. Proteasome Inhibition
Research has indicated that this compound exhibits significant inhibitory activity against proteasome enzymes, which are crucial for protein degradation and regulation within cells. A study synthesized several α-ketoamide derivatives, including those based on this compound, and evaluated their proteasome inhibitory effects. The findings showed that compounds derived from Z-Leu exhibited IC50 values in the low micromolar range against different proteasome activities .
Table 1: Inhibitory Potency of this compound Derivatives
Compound | IC50 (μM) | Selectivity |
---|---|---|
Z-Leu-Leu-CONHBn | 1.0 | Non-selective |
Z-Leu-α-ketoamide (13c) | 0.007 | High selectivity for β5 |
The derivative 13c displayed the highest potency with an IC50 value of 7 nM against chymotryptic activity and minimal activity against other subunits .
2. Impact on Neurotransmitter Levels
This compound has also been investigated for its effects on neurotransmitter levels. A study examining the dipeptide Leu-Gly found that leucine-containing dipeptides could elevate dopamine levels in specific brain regions . This suggests that this compound may influence dopaminergic pathways, potentially impacting mood and cognitive functions.
Case Studies
Case Study 1: Proteasome Inhibition Mechanism
A detailed investigation into the mechanism of action for proteasome inhibition by this compound derivatives revealed that the length of the peptide sequence and specific amino acid substitutions significantly influence inhibitory potency. Modifications at the C-terminal position enhanced selectivity towards certain proteasome subunits, indicating a structure-activity relationship that can be exploited for drug design .
Case Study 2: Neuropharmacological Effects
In vivo studies have demonstrated that leucine derivatives like this compound can modulate neurotransmitter release, particularly in response to stressors or pharmacological agents. The administration of leucine-containing dipeptides was linked to increased endurance and altered dopamine dynamics in animal models . This highlights the potential role of this compound in enhancing physical performance through neurochemical pathways.
Q & A
Basic Research Questions
Q. How can researchers accurately characterize Z-DL-Leu-OH using spectroscopic and chromatographic methods?
- Methodological Answer : Characterization requires a combination of techniques:
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm the benzyloxycarbonyl (Z) group and leucine backbone. Peaks for aromatic protons (Z-group) and methyl groups (leucine side chain) should align with reference data .
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with a C18 column to assess purity. Mobile phases like water-acetonitrile (0.1% trifluoroacetic acid) resolve enantiomers (D/L forms) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H]: ~279.3 g/mol) .
Q. What are the best practices for synthesizing this compound to ensure high purity and yield?
- Methodological Answer :
- Reaction Conditions : Use N-carbobenzyloxy protection (Z-group) via benzyl chloroformate in alkaline aqueous solutions (pH 8–10) with DL-leucine. Monitor pH to avoid racemization .
- Purification : Crystallize the product from ethyl acetate/hexane mixtures. Validate purity via melting point (literature range: 80–85°C) and HPLC (>95% purity) .
Q. What strategies should be employed to conduct a comprehensive literature review on this compound's biochemical applications?
- Methodological Answer :
- Keyword Selection : Use terms like "this compound," "N-carbobenzyloxy leucine," and "peptide synthesis protecting groups" across databases (PubMed, SciFinder). Include synonyms (e.g., CAS 3588-60-1) to capture variant naming conventions .
- Critical Appraisal : Prioritize primary sources (peer-reviewed journals) over patents or non-academic websites. Cross-reference citations in review articles for foundational studies .
Q. How can solubility and stability of this compound be determined in various solvents for experimental use?
- Methodological Answer :
- Solubility Testing : Prepare saturated solutions in water, DMSO, ethanol, and dichloromethane. Quantify solubility gravimetrically after filtration and solvent evaporation .
- Stability Assays : Incubate solutions at 4°C, 25°C, and 37°C for 24–72 hours. Monitor degradation via HPLC and compare retention times to fresh samples .
Advanced Research Questions
Q. How should researchers design experiments to investigate the stereochemical effects of this compound in peptide synthesis?
- Methodological Answer :
- Controlled Variables : Compare coupling efficiency (e.g., using DCC/HOBt) between this compound and its enantiopure forms (Z-D-Leu-OH, Z-L-Leu-OH). Monitor reaction kinetics via -NMR or FTIR for carbodiimide consumption .
- Analytical Validation : Use circular dichroism (CD) to assess secondary structure impacts in synthesized peptides .
Q. What methodologies are effective in resolving contradictions in published data on this compound's reactivity under different conditions?
- Methodological Answer :
- Meta-Analysis : Aggregate kinetic data from studies using this compound in peptide coupling. Apply statistical tests (ANOVA) to identify outliers or methodological biases .
- Reproducibility Trials : Replicate conflicting experiments while standardizing variables (e.g., solvent purity, temperature). Document deviations via open-access lab notebooks .
Q. What approaches are recommended for integrating heterogeneous data from multidisciplinary studies involving this compound?
- Methodological Answer :
- Data Ontologies : Map chemical properties (e.g., solubility, reactivity) to standardized formats (e.g., XML or JSON-LD) for interoperability with biological or pharmacological datasets .
- Collaborative Platforms : Use tools like electronic lab notebooks (ELNs) with version control to share raw spectra, chromatograms, and synthesis protocols across teams .
Q. How can researchers ensure reproducibility and data integrity in long-term studies utilizing this compound?
- Methodological Answer :
- Documentation Standards : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Include metadata such as batch-specific purity, storage conditions (-20°C under nitrogen), and solvent history in supplementary materials .
- Blinded Reanalysis : Periodically re-analyze archived samples using independent labs to validate stability and assay consistency .
Properties
IUPAC Name |
4-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-10(2)8-12(13(16)17)15-14(18)19-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USPFMEKVPDBMCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90289266 | |
Record name | Z-DL-Leu-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90289266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28862-79-5, 2018-66-8, 3588-60-1 | |
Record name | NSC523826 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523826 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2018-66-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60039 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Z-DL-Leu-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90289266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.